Ethyl 4-({2-[benzyl(phenylsulfonyl)amino]phenyl}carbonyl)piperazine-1-carboxylate
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Overview
Description
ETHYL 4-[2-(N-BENZYLBENZENESULFONAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring, a benzenesulfonamide group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(N-BENZYLBENZENESULFONAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE typically involves multiple steps One common approach is to start with the preparation of the benzenesulfonamide intermediate, followed by its coupling with a benzoyl chloride derivative
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[2-(N-BENZYLBENZENESULFONAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonamide group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
ETHYL 4-[2-(N-BENZYLBENZENESULFONAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(N-BENZYLBENZENESULFONAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The benzenesulfonamide group can bind to enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-BENZYLBENZENESULFONAMIDE: Shares the benzenesulfonamide group but lacks the piperazine ring and ethyl ester.
BENZOYL PIPERAZINE: Contains the piperazine ring and benzoyl group but lacks the benzenesulfonamide and ethyl ester.
Uniqueness
ETHYL 4-[2-(N-BENZYLBENZENESULFONAMIDO)BENZOYL]PIPERAZINE-1-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C27H29N3O5S |
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Molecular Weight |
507.6 g/mol |
IUPAC Name |
ethyl 4-[2-[benzenesulfonyl(benzyl)amino]benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C27H29N3O5S/c1-2-35-27(32)29-19-17-28(18-20-29)26(31)24-15-9-10-16-25(24)30(21-22-11-5-3-6-12-22)36(33,34)23-13-7-4-8-14-23/h3-16H,2,17-21H2,1H3 |
InChI Key |
YORGMTRAWIAQHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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